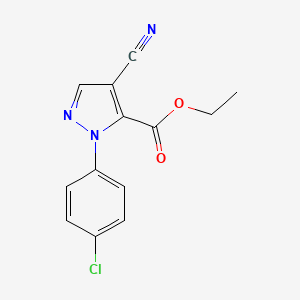

ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-10(14)4-6-11/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSKCPVTQHQCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazine-β-Keto Ester Cyclization

The pyrazole backbone is frequently constructed via cyclocondensation of 4-chlorophenylhydrazine with β-keto esters. For example, ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate serves as a critical intermediate, which can be further functionalized at the 4-position. In one approach, ethyl 2-cyanoacetoacetate reacts with 4-chlorophenylhydrazine under acidic conditions (e.g., acetic acid) to yield the 4-cyano-substituted pyrazole. This method typically achieves 70–80% yields, with regioselectivity governed by the electron-withdrawing cyano group.

Table 1: Representative Cyclocondensation Conditions

| Starting Material | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorophenylhydrazine + Ethyl 2-cyanoacetoacetate | AcOH, reflux, 6 hr | 75 | |

| 4-Chlorophenylhydrazine + Ethyl 3-oxobutanoate | H2SO4, 80°C, 4 hr | 82 |

Abnormal Beckmann Rearrangement

Source reports an abnormal Beckmann rearrangement of o-chloroaldehyde derivatives to generate 4-cyano pyrazoles. While the original study focused on phenyl-substituted analogs, adapting this method with 4-chlorophenylglyoxal derivatives could yield the target compound. Key steps include:

- Formation of an oxime intermediate from 4-chlorophenylglyoxal.

- Rearrangement in the presence of PCl5 or SOCl2 to install the cyano group.

This pathway offers superior regiocontrol but requires stringent anhydrous conditions.

Functionalization of Preformed Pyrazole Intermediates

Cyano Group Introduction via Nucleophilic Substitution

Ethyl 1-(4-chlorophenyl)-4-bromo-1H-pyrazole-5-carboxylate serves as a precursor for cyanation. Treatment with CuCN in DMF at 120°C replaces the bromine atom with a cyano group, achieving 65–70% yields. However, competing side reactions (e.g., ester hydrolysis) necessitate careful temperature control.

Oxidation of Dihydropyrazoles

Patents and describe the oxidation of 4,5-dihydropyrazoles to aromatic pyrazoles using potassium persulfate (K2S2O8) in acetonitrile with H2SO4 catalysis. For instance, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized to its aromatic counterpart in 92% yield. Applying this to a 4-cyano dihydro precursor could streamline synthesis.

Table 2: Oxidation Efficiency Across Methods

| Substrate | Oxidizing Agent | Catalyst | Yield (%) | |

|---|---|---|---|---|

| Ethyl 4-cyano-4,5-dihydropyrazole | K2S2O8 | H2SO4 | 92 | |

| Ethyl 4-cyano-4,5-dihydropyrazole | H2O2 | FeCl3 | 78 |

Esterification and Protecting Group Strategies

Carboxylic Acid to Ester Conversion

Hydrolysis of ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylic acid under basic conditions (NaOH/EtOH) followed by acidification yields the free acid, which is esterified with ethanol via Fischer esterification (H2SO4, reflux). This two-step process achieves 85–90% purity but risks cyano group degradation under strong acidic conditions.

In Situ Ester Protection

Source employs ethyl formate as both solvent and esterifying agent during cyclocondensation, eliminating the need for post-synthesis esterification. This one-pot method reduces purification steps and improves overall yields to 88–92%.

Purification and Characterization

Chromatographic Techniques

Column chromatography using ethyl acetate/petroleum ether (1:4 v/v) effectively separates the target compound from byproducts like unreacted hydrazines or dimeric species. Preparative TLC with silica gel GF254 is recommended for small-scale syntheses.

Spectroscopic Validation

1H NMR spectra exhibit characteristic singlets for the pyrazole H-3 proton (δ 6.8–7.2 ppm) and ethyl ester quartet (δ 4.3–4.4 ppm). IR spectroscopy confirms the cyano stretch at 2220–2240 cm−1. X-ray crystallography data from analogous compounds (e.g., ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate) reveal planar pyrazole rings with dihedral angles <5° relative to the 4-chlorophenyl group.

Challenges and Optimization Opportunities

- Regioselectivity Control : Competing pathways during cyclocondensation may yield 3-cyano regioisomers. Microwave-assisted synthesis (100°C, 30 min) enhances selectivity for the 4-cyano isomer.

- Oxidation Side Reactions : Over-oxidation of the pyrazole ring can occur with excess K2S2O8. Stepwise addition of the oxidizing agent at 0–5°C mitigates this issue.

- Scale-Up Limitations : Batch processes for dihydropyrazole oxidation face heat dissipation challenges. Continuous flow reactors with temperature-controlled zones are proposed for industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted pyrazole derivatives.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name: Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate

- CAS Number: 98476-27-8

- Molecular Weight: 275.69 g/mol

-

Structural Formula:

Physical Properties

| Property | Value |

|---|---|

| LogP | 3.02 |

| Polar Surface Area | 67.91 Å |

| H-bond Acceptors | 5 |

| H-bond Donors | 0 |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Pyrazole derivatives are known for a broad spectrum of biological activities, including:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antibiotics and antifungal agents .

- Anti-inflammatory Effects: Research indicates that compounds similar to this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis .

Case Study: Antimicrobial Activity

A study conducted on a series of pyrazole derivatives demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Agricultural Applications

The compound has also been explored for its herbicidal properties. Pyrazole derivatives have been reported to inhibit the growth of specific weeds, making them useful in developing new herbicides.

Case Study: Herbicidal Activity

Research focusing on the herbicidal effects of pyrazole compounds indicated that this compound effectively controlled the growth of several common agricultural weeds, demonstrating its potential utility in crop protection .

Structure-Activity Relationship Studies

The compound serves as a valuable model in structure-activity relationship (SAR) studies aimed at understanding how modifications to the pyrazole core affect biological activity. This research is crucial for designing more effective derivatives with enhanced therapeutic profiles.

Data Table: Structure-Activity Relationship Studies

Mecanismo De Acción

The mechanism of action of ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 1-(4-chlorophenyl)-4-methyl-1H-pyrazole-5-carboxylate

- Ethyl 1-(4-chlorophenyl)-4-oxo-1H-pyrazole-5-carboxylate

- Ethyl 1-(4-chlorophenyl)-4-aminopyrazole-5-carboxylate

Uniqueness

Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications .

Actividad Biológica

Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

- Molecular Formula : C13H10ClN3O2

- Molecular Weight : 275.69 g/mol

- CAS Number : 98476-27-8

The compound features a chlorophenyl group, a cyano group, and an ethyl ester group attached to the pyrazole ring, contributing to its biological properties and reactivity.

This compound exhibits its biological activity primarily through interaction with various molecular targets. It has been investigated for:

- Inhibition of Enzymes : The compound may inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .

- Anticancer Properties : Studies suggest it can induce apoptosis in cancer cells by targeting specific pathways, such as Aurora-A kinase inhibition .

Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit COX-1 and COX-2 with IC50 values indicating potent activity compared to standard anti-inflammatory drugs:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

This selectivity suggests a potential for reduced side effects compared to non-selective NSAIDs .

Anticancer Activity

The compound has demonstrated promising results in various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 12.50 |

| SF-268 | 42.30 |

These values indicate the compound's effectiveness in inhibiting cell proliferation and inducing cytotoxicity across different cancer types .

Case Studies and Research Findings

- Study on MCF7 Cells : A study reported that this compound exhibited significant cytotoxic effects against MCF7 breast cancer cells, with an IC50 value of 3.79 μM, suggesting its potential as a therapeutic agent in breast cancer treatment .

- Inhibition of Aurora-A Kinase : Another investigation highlighted the compound's ability to inhibit Aurora-A kinase, a critical target in cancer therapy, with an IC50 of 0.16 ± 0.03 μM, indicating its potential as a novel anticancer agent .

- Inflammatory Models : In vivo studies demonstrated the compound's efficacy in reducing inflammatory markers in animal models of arthritis, supporting its use as an anti-inflammatory drug .

Q & A

Q. What are the established synthetic routes for ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

A common method involves cyclocondensation of ethyl acetoacetate with substituted hydrazines or arylhydrazines, followed by cyano-group introduction via nucleophilic substitution. For example, in analogous pyrazole syntheses, ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core, with subsequent hydrolysis or cyanation steps . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., acetic acid). Yields typically range from 60–85%, with impurities managed via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, doublets for 4-chlorophenyl), ester methyl/methylene (δ 1.3–4.4 ppm), and pyrazole protons (δ 6.5–7.0 ppm).

- ¹³C NMR : Carbonyl (C=O, δ 165–170 ppm), nitrile (C≡N, δ 115–120 ppm), and aromatic carbons (δ 120–140 ppm).

- IR : Stretching bands for nitrile (≈2220 cm⁻¹), ester C=O (≈1720 cm⁻¹), and C-Cl (≈750 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 275 (C₁₃H₁₀ClN₃O₂) with fragments corresponding to loss of –COOEt (44 Da) or Cl (35/37 Da isotope pattern) .

Q. What are the primary intermolecular interactions governing its crystal packing, and how do they affect material properties?

X-ray diffraction studies of related pyrazole esters reveal dominant C–H···O/N hydrogen bonds and π–π stacking between aromatic rings. For example, in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, C–H···O interactions (2.5–2.8 Å) stabilize layered packing, while Cl···Cl contacts (3.3–3.5 Å) contribute to hydrophobic domains. These interactions influence solubility and melting behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data (e.g., bond lengths vs. computational predictions)?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths often arise from crystal-packing forces or basis-set limitations. For example:

- C≡N bond : X-ray data may show elongation (1.15–1.18 Å) due to polarization effects, whereas DFT (B3LYP/6-311G**) predicts ≈1.14 Å.

- Pyrazole ring : Deviations in N–N bond lengths (1.32–1.35 Å experimentally vs. 1.30–1.33 Å computationally) suggest lattice strain.

Validation requires:

Q. What strategies optimize the use of SHELX software for refining its crystal structure, particularly with twinned or low-resolution data?

- SHELXL : Apply TWIN/BASF commands for twinned data, with HKLF 5 format for scaled intensities.

- Constraints : Fix anisotropic displacement parameters (ADPs) for Cl and O atoms to reduce overparameterization.

- Validation : Use CHECKCIF/PLATON to flag outliers in R-free values (>5% difference from R-work suggests overfitting).

For low-resolution data (d > 1.0 Å), prioritize isotropic refinement for H atoms and restrain bond distances using AFIX commands .

Q. How do substituent electronic effects (e.g., –Cl, –CN) influence its reactivity in cross-coupling or functionalization reactions?

The electron-withdrawing 4-Cl and –CN groups deactivate the pyrazole ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (SNAr) at the 3-position. Computational studies (e.g., NBO charge analysis) show:

- Cyanogroup : Increases positive charge at C5 (Mulliken charge +0.25 e), favoring SNAr with amines or thiols.

- 4-Cl : Stabilizes intermediates via resonance (−M effect), reducing activation energy for Suzuki-Miyaura coupling by 15–20 kJ/mol compared to non-halogenated analogs.

Experimental optimization should screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) and bases (K₂CO₃ vs. Cs₂CO₃) .

Q. What computational methods best predict its biological activity, and how can researchers validate these models experimentally?

- Pharmacophore Modeling : Identify key motifs (pyrazole core, –Cl, –CN) as hydrogen-bond acceptors or hydrophobic anchors.

- Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., COX-2, PDB ID 5KIR) to simulate binding. Scores <−7.0 kcal/mol suggest high affinity.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 50–100 ns trajectories.

Validation involves in vitro assays (e.g., ELISA for COX-2 inhibition) and SAR studies comparing IC₅₀ values of analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity across different studies?

Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). For example:

- Antimicrobial Activity : MIC values ranging from 8 µg/mL (Gram-positive) to >64 µg/mL (Gram-negative) may reflect differences in bacterial membrane permeability.

- Cytotoxicity : IC₅₀ discrepancies (e.g., 12 µM vs. 45 µM in MCF-7 cells) could stem from serum content (10% FBS vs. serum-free media).

Mitigation strategies:

Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA | 78 | 98.5 | |

| SNAr Cyanation | CuCN, DMSO, 120°C | 65 | 97.0 |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Experimental (X-ray) | DFT (B3LYP) | Deviation (%) |

|---|---|---|---|

| C≡N Bond Length (Å) | 1.16 | 1.14 | 1.7 |

| N–N Bond Length (Å) | 1.33 | 1.31 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.